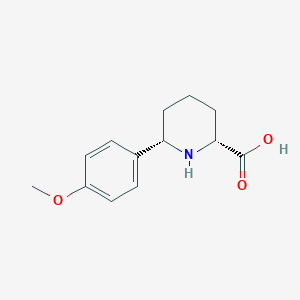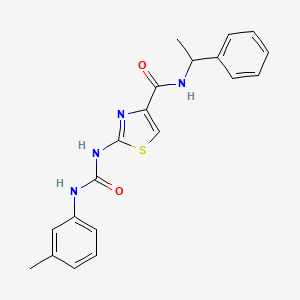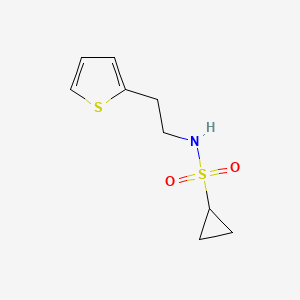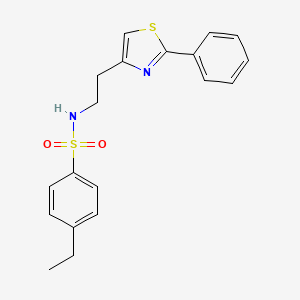
4-ethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
The mechanism of action of 4-ethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of dihydropteroate synthase, an enzyme that is essential for the synthesis of folate in bacteria. This leads to a depletion of folate levels, which is necessary for the growth and survival of bacteria.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-ethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of bacterial strains, making it a useful tool for studying bacterial infections. However, this compound has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research on 4-ethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide. One area of interest is the development of new drugs based on this compound, particularly for the treatment of bacterial infections and cancer. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to a better understanding of its therapeutic properties. Additionally, further research is needed to determine the safety and efficacy of this compound in humans.
In conclusion, this compound is a chemical compound that has shown promise in scientific research due to its potential therapeutic properties. It exhibits broad-spectrum antimicrobial activity, anti-inflammatory and anti-cancer properties, and has been extensively studied for its potential use in the development of new drugs. While there are still some limitations and unknowns regarding this compound, it is clear that it has significant potential for future research and development.
Synthesis Methods
4-ethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide can be synthesized through a multi-step reaction process. The first step involves the condensation of 2-phenylthiazol-4-ylacetaldehyde with ethylamine to produce 2-(2-phenylthiazol-4-yl)ethylamine. The second step involves the reaction of 2-(2-phenylthiazol-4-yl)ethylamine with 4-chlorobenzenesulfonyl chloride to produce this compound.
Scientific Research Applications
4-ethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit antimicrobial activity against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This compound has also been found to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
4-ethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c1-2-15-8-10-18(11-9-15)25(22,23)20-13-12-17-14-24-19(21-17)16-6-4-3-5-7-16/h3-11,14,20H,2,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSSSFUCUXRRCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] butanoate](/img/structure/B2392792.png)
![N-methyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2392793.png)
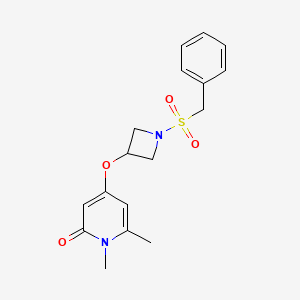

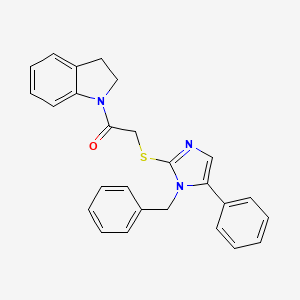

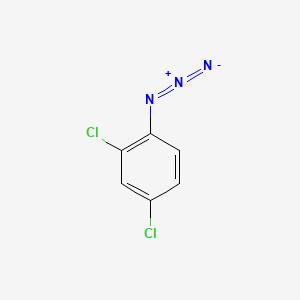
![2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2392804.png)

![4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline](/img/structure/B2392806.png)
